(2R,3R)-2-Amino-3-hydroxyhexanoic acid
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Overview
Description
“(2R,3R)-2-Amino-3-hydroxyhexanoic acid” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “(2R,3R)- (+)-Tartaric acid”, which is used for the resolution of racemates for synthesis12.
Synthesis Analysis
The synthesis of similar compounds often involves key chemical transformations such as regioselective aziridine ring opening, Wittig olefination, and RCM34. However, the specific synthesis process for “(2R,3R)-2-Amino-3-hydroxyhexanoic acid” is not readily available in the sources I found.
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure analysis for “(2R,3R)-2-Amino-3-hydroxyhexanoic acid” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving “(2R,3R)-2-Amino-3-hydroxyhexanoic acid” are not explicitly mentioned in the sources I found. However, similar compounds may undergo reactions such as nucleophilic substitution, elimination, and halogenation5.properties
IUPAC Name |
(2R,3R)-2-amino-3-hydroxyhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYPWROJNTIRE-RFZPGFLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]([C@H](C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296037 |
Source
|
Record name | D-Norleucine, 3-hydroxy-, erythro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-Amino-3-hydroxyhexanoic acid | |
CAS RN |
59286-26-9 |
Source
|
Record name | D-Norleucine, 3-hydroxy-, erythro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59286-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Norleucine, 3-hydroxy-, erythro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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